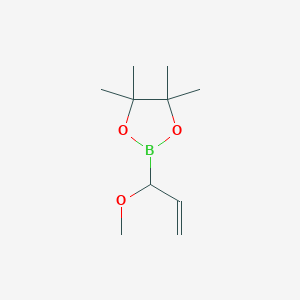
Calcium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexafluorophosphate is a chemical compound with the formula
Ca(PF6)2
. It is a salt composed of calcium cations (Ca2+
) and hexafluorophosphate anions (PF6−
). This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of calcium chloride (
CaCl2
) with hexafluorophosphoric acid (HPF6
) in an aqueous solution. The reaction proceeds as follows:CaCl2+2HPF6→Ca(PF6)2+2HCl
This method requires careful handling of hexafluorophosphoric acid, which is highly corrosive and toxic.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting calcium carbonate (
CaCO3
) with hexafluorophosphoric acid. The reaction is carried out in a controlled environment to ensure safety and efficiency. The resulting product is then purified and dried to obtain the desired compound.Chemical Reactions Analysis
Types of Reactions
Calcium hexafluorophosphate undergoes various chemical reactions, including:
- Under acidic conditions, it can hydrolyze to form calcium fluoride (
Hydrolysis: CaF2
) and phosphoric acid (H3PO4
). At high temperatures, it decomposes to release hydrogen fluoride (Decomposition: HF
) and other fluorine-containing compounds.Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and an acid catalyst.
Decomposition: Requires elevated temperatures, often above 300°C.
Major Products
Hydrolysis: Calcium fluoride and phosphoric acid.
Decomposition: Hydrogen fluoride and other fluorine-containing compounds.
Scientific Research Applications
Calcium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, particularly in the synthesis of fluorine-containing compounds.
Biology: Employed in studies involving calcium signaling and phosphate metabolism.
Medicine: Investigated for its potential use in dental products due to its ability to release fluoride ions, which help in preventing tooth decay.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and electrolytes for batteries.
Mechanism of Action
The mechanism by which calcium hexafluorophosphate exerts its effects is primarily related to the release of fluoride ions (
F−
). These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, fluoride ions can inhibit certain enzymes, affecting metabolic pathways and cellular functions.Comparison with Similar Compounds
Calcium hexafluorophosphate can be compared to other hexafluorophosphate salts, such as:
- Sodium hexafluorophosphate (
NaPF6
) : Similar in structure but with different cationic properties. - Potassium hexafluorophosphate (
KPF6
) : Also similar but with potassium as the cation. - Ammonium hexafluorophosphate (
NH4PF6
) : Contains ammonium ions instead of calcium.
Uniqueness
This compound is unique due to the presence of calcium ions, which play a crucial role in various biological processes. This makes it particularly valuable in research related to calcium signaling and metabolism.
Properties
CAS No. |
78415-39-1 |
|---|---|
Molecular Formula |
CaF12P2 |
Molecular Weight |
330.01 g/mol |
IUPAC Name |
calcium;dihexafluorophosphate |
InChI |
InChI=1S/Ca.2F6P/c;2*1-7(2,3,4,5)6/q+2;2*-1 |
InChI Key |
VPFKKINWFYVKSM-UHFFFAOYSA-N |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)








